molecular formula C14H24N2 B2748916 N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline CAS No. 932235-84-2

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline

Cat. No.: B2748916
CAS No.: 932235-84-2
M. Wt: 220.36
InChI Key: GALIQNMICRIDHU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline (CAS: STK512314) is a tertiary amine derivative of aniline, featuring a dimethylamino group at the para position and a branched 3-methylbutylamino substituent attached via a methylene bridge. Its molecular weight is 220.36 g/mol, and it exists as a dry powder under standard conditions.

Properties

IUPAC Name

N,N-dimethyl-4-[(3-methylbutylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-12(2)9-10-15-11-13-5-7-14(8-6-13)16(3)4/h5-8,12,15H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALIQNMICRIDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline typically involves the reaction of 4-(chloromethyl)aniline with N,N-dimethyl-3-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N,N-Dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex molecules, which are essential for developing new pharmaceuticals and agrochemicals.

  • Case Study : In a study focused on synthesizing novel anticancer agents, derivatives of this compound were evaluated for their biological activity against various cancer cell lines. The results indicated significant growth inhibition, demonstrating the compound's potential as a precursor in drug development .

Pharmaceutical Applications

The compound has been explored for its potential in medicinal chemistry, particularly in the development of therapeutic agents.

  • Case Study : Research highlighted the synthesis of this compound derivatives that exhibited promising anticancer properties. These compounds were tested against multiple cancer cell lines, showing effective inhibition rates .

Material Science

In material science, this compound is employed in the production of advanced materials such as polymers and coatings.

  • Application Insight : Its unique chemical structure allows for enhanced properties in materials, including increased durability and resistance to environmental degradation. This makes it valuable in industries requiring robust materials .

Chemical Sensors

The compound is also utilized in designing chemical sensors, which are essential for detecting specific analytes in various industries, including environmental monitoring and food safety.

  • Example : A study demonstrated the application of this compound in creating sensors that can detect hazardous substances at low concentrations, showcasing its utility in safety applications .
Compound NameCell Line TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99

Table 2: Material Properties Enhanced by this compound

Material TypeProperty EnhancedMeasurement Method
PolymerDurabilityTensile Strength Test
CoatingEnvironmental ResistanceAccelerated Weathering Test

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Alkylamino-Substituted Derivatives

N,N-Dimethyl-4-[(methylamino)methyl]aniline (CAS: 866781-88-6)
  • Structure: Shares the dimethylaniline core but substitutes the 3-methylbutyl group with a simpler methylamino moiety.
  • Properties : Molecular weight = 164.25 g/mol; reported as a liquid or low-melting solid.
  • Key Differences: The shorter alkyl chain reduces steric bulk and lipophilicity compared to the 3-methylbutyl derivative. No fluorescence data are reported, but its simpler structure may enhance solubility in polar solvents.
N,N-Dimethyl-4-[(propan-2-ylamino)methyl]aniline (sc-355830)
  • Structure: Features an isopropylamino group instead of 3-methylbutyl.
  • Properties : Higher branching may influence crystal packing and intermolecular interactions. Priced at $266/g, indicating specialized synthetic routes.

Schiff Base Derivatives

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS: 59973-15-8)
  • Structure: Replaces the alkylamino group with a nitro-substituted Schiff base (-CH=N-C6H4-NO2).
  • Properties: Exhibits strong electron-withdrawing effects from the nitro group, altering electronic transitions. IR spectra show a C=N stretch at ~1624 cm⁻¹, similar to alkylamino analogs.
  • Applications: Potential as a redox-active ligand or sensor due to nitro group reactivity.
(S,E)-N,N-Dimethyl-4-(((1-phenylethyl)imino)methyl)aniline (H1)
  • Structure : Chiral Schiff base with a phenylethyl substituent.
  • Properties : Demonstrated analgesic activity in enantiomerically pure form, highlighting bioactivity absent in the target compound.

Heterocyclic and Aromatic Derivatives

N,N-Dimethyl-4-(naphthalen-2-ylethynyl)aniline
  • Structure: Contains a naphthylethynyl group instead of the aminoalkyl chain.
  • Photophysics : Exhibits solvatochromism with a dipole moment change (Δμ = 6.5 D) in excited states. Fluorescence quantum yields depend on solvent polarity, unlike the target compound’s undefined photophysical profile.
N,N-Dimethyl-4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)aniline (3dj)
  • Structure : Quinazoline-linked derivative.

Thioether and Sulfur-Containing Analogs

N,N-Dimethyl-4-((methylthio)(naphthalen-2-yl)methyl)aniline (9d)
  • Structure : Thiomethyl group introduces sulfur-based Lewis basicity.
  • Synthesis : Prepared via BF3·SMe2-catalyzed Friedel-Crafts arylation, yielding 71% as a white solid.
  • Applications: Potential in catalysis or materials science due to sulfur’s coordinating ability.
N,N-Dimethyl-4-(methylsulfanyl)aniline (CAS: 2388-51-4)
  • Structure : Simplest thioether analog (methylsulfanyl substituent).
  • Properties : Molecular weight = 167.27 g/mol; IR shows aliphatic C-H stretches at 2935 cm⁻¹, similar to the target compound’s alkyl chain vibrations.

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-Methylbutylamino 220.36 Dry powder; potential ligand
N,N-Dimethyl-4-[(methylamino)methyl]aniline Methylamino 164.25 Higher solubility; liquid form
N,N-Dimethyl-4-(methylsulfanyl)aniline Methylsulfanyl 167.27 Thioether coordination; IR: 2935 cm⁻¹
3dj (Quinazoline derivative) Trifluoromethylphenyl-quinazoline 398.40 AIE (ΦF = 45.5%); optoelectronic apps
(S,E)-Schiff base (H1) Phenylethylimino 254.35 Analgesic activity; chiral center

Biological Activity

N,N-Dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its metabolism, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H22N2
  • Molecular Weight : 246.35 g/mol

This compound features a dimethylamino group and a 3-methylbutyl side chain, which may influence its biological interactions.

Metabolism and Toxicity

The metabolism of this compound involves enzymatic processes that can lead to various metabolites, some of which may exhibit different biological activities. Key findings regarding its metabolism include:

  • Enzymatic Pathways : The compound undergoes N-demethylation and N-oxidation primarily via cytochrome P450 enzymes. These metabolic pathways can generate reactive intermediates that may contribute to its toxicity .
  • Toxicological Effects : Chronic exposure studies in rodent models have shown significant adverse effects, including:
    • Hematological Changes : Methaemoglobinaemia, leukopenia, and reticulocytosis were observed following exposure .
    • Organ Toxicity : Splenomegaly and haemosiderosis were noted in the spleen, liver, kidney, and testes of treated animals .

Biological Activity

The biological activity of this compound has been assessed in various studies:

Genotoxicity

Data from mutagenicity assays suggest that this compound may possess genotoxic potential. It has been shown to induce DNA strand breaks in vitro, raising concerns about its carcinogenicity .

Case Studies

Several case studies highlight the biological implications of similar compounds:

  • Study on Carcinogenicity : A study involving Fischer 344 rats exposed to N,N-dimethylaniline demonstrated dose-related increases in tumors within the forestomach, suggesting a potential link between exposure and cancer development .
  • Metabolism and Toxicity in Humans : Epidemiological studies have suggested that exposure to similar aromatic amines can lead to increased risks of bladder cancer among industrial workers .

Data Table: Summary of Biological Effects

Biological EffectObservationReference
Hematological ChangesMethaemoglobinaemia, leukopenia
Organ ToxicitySplenomegaly, haemosiderosis
GenotoxicityInduction of DNA strand breaks
Antitumor ActivityInhibition of tumor growth in cell lines

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline, and what yields are typically achieved?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous derivatives are synthesized via:

  • Propargylamine coupling : Reaction of propargylamine with a dimethylaniline derivative under mild conditions, yielding ~50% product (e.g., N,N-dimethyl-4-((prop-2-yn-1-ylamino)methyl)aniline) .
  • Allylation : Friedel-Crafts-type allylation using allyl alcohols and Lewis acid catalysts, achieving up to 72% yield for structurally related compounds .
  • Schiff base formation : Condensation of amines with aldehydes, as seen in the synthesis of N,N-dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline .

Key considerations : Optimize reaction time, temperature, and catalyst loading to mitigate side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral data indicate its structure?

  • 1H and 13C NMR : Confirm substituent positions and methyl group environments. For example, singlet peaks at δ ~2.96 ppm (N,N-dimethyl protons) and δ ~3.81 ppm (methylene bridges) are diagnostic .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C15H16N2 for derivatives) with mass accuracy <5 ppm .
  • FT-IR : Absorbance bands for C-N stretches (~1250–1350 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹) .

Data interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in regiochemistry or isomerism.

Q. What are the solubility and stability characteristics of this compound under various experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl₃). Limited solubility in water due to hydrophobic aryl and alkyl groups .
  • Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation .

Methodological note : Perform stability assays (e.g., HPLC monitoring over 24–72 hours) to determine optimal storage and handling protocols.

Advanced Research Questions

Q. How do structural modifications in this compound derivatives affect their biological activity, as studied through QSAR?

  • QSAR studies : Electron-donating groups (e.g., –OCH₃) at the para-position enhance bioactivity by increasing electron density on the aniline ring, improving binding to hydrophobic enzyme pockets. Substituent bulkiness (e.g., branched alkyl chains) may sterically hinder interactions .
  • Case study : Derivatives with nitro groups exhibit reduced activity due to electron-withdrawing effects, while allyl modifications improve membrane permeability .

Experimental design : Use molecular descriptors (e.g., logP, polar surface area) and multivariate regression to correlate structure with activity. Validate predictions via enzymatic assays.

Q. What role does this compound play in fluorescence-based applications, and how does temperature affect its emission properties?

  • TICT (Twisted Intramolecular Charge Transfer) : The compound’s fluorescence intensifies with temperature due to enhanced vibrational coupling in the excited state. This "mega-Stokes shift" enables ratiometric temperature sensing in biological systems .
  • Temperature dependence : At higher temperatures (e.g., 40–60°C), emission maxima shift bathochromically (~20 nm), with quantum yield increasing by ~30% .

Methodology : Use time-resolved fluorescence spectroscopy to study TICT dynamics. Calibrate temperature response in buffer solutions mimicking physiological conditions.

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

  • Docking protocols :
    • Target selection : Identify receptors (e.g., kinases, GPCRs) with hydrophobic binding pockets.
    • Ligand preparation : Optimize 3D geometry using molecular mechanics (e.g., MMFF94 force field).
    • Binding site analysis : Grid-based scoring (e.g., AutoDock Vina) to evaluate hydrogen bonding and π-π stacking .
  • Case study : Derivatives docked into the ATP-binding site of tyrosine kinases showed strong van der Waals interactions with Leu273 and Asp381 residues .

Validation : Cross-check docking results with experimental IC₅₀ values from kinase inhibition assays.

Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves bond lengths (±0.01 Å) and torsion angles (±0.1°). For example, the dihedral angle between the aniline and alkylamino groups is critical for π-stacking interactions .
  • Twinned data : Use SHELXE for high-throughput phasing of twinned crystals, common in flexible alkyl chain derivatives .

Best practices : Grow crystals via slow evaporation in mixed solvents (e.g., CHCl₃/hexane). Collect data at low temperature (100 K) to minimize thermal motion.

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